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molecular formula C9H9NO3S B8592659 1-(Cyclopropanesulfinyl)-4-nitrobenzene

1-(Cyclopropanesulfinyl)-4-nitrobenzene

Cat. No. B8592659
M. Wt: 211.24 g/mol
InChI Key: GCXULSFFEYTDMA-UHFFFAOYSA-N
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Patent
US08524724B2

Procedure details

6.6 g (31.24 mmol) (RS)-1-(cyclopropylsulfinyl)-4-nitrobenzene, 7.77 g trifluoroacetamide (68.74 mmol), 16.6 g (51.55 mmol) iodobenzene diacetate and 5.54 g (137.5 mmol) magnesium oxide are placed in 350 ml dichloro-methane. The mixture is stirred for 5 minutes, treated with 0.69 g (1.56 mmol) rhodium(II) acetate dimer and stirred at room temperature for 12 hours. The suspension is diluted with 235 ml methanol, treated with 23.75 g potassium carbonate and stirred at room temperature for 4 hours. Next the mixture is treated with 400 ml water, and the organic phase is separated and filtered at the pump through Celite®. The aqueous phase is extracted several times with dichloromethane. The combined organic phases are washed with half-saturated sodium chloride solution and stirred with 100 ml 2N hydrochloric acid for 30 minutes. The aqueous phase is adjusted to pH 9 with concentrated sodium hydroxide solution with ice cooling. The crystallised product is aspirated dry, washed with water and dried. 4.7 g (66.5% of theor.) of the product is obtained.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
5.54 g
Type
reactant
Reaction Step Four
Quantity
23.75 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
235 mL
Type
solvent
Reaction Step Seven
Name
rhodium(II) acetate dimer
Quantity
0.69 g
Type
catalyst
Reaction Step Eight
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)=[O:5])[CH2:3][CH2:2]1.FC(F)(F)C([NH2:19])=O.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[O-2].[Mg+2].C(=O)([O-])[O-].[K+].[K+]>ClCCl.CO.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2].O>[N+:12]([C:9]1[CH:10]=[CH:11][C:6]([S:4]([CH:1]2[CH2:3][CH2:2]2)(=[NH:19])=[O:5])=[CH:7][CH:8]=1)([O-:14])=[O:13] |f:2.3.4,5.6,7.8.9,12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(CC1)S(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
7.77 g
Type
reactant
Smiles
FC(C(=O)N)(F)F
Step Three
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Four
Name
Quantity
5.54 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Five
Name
Quantity
23.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
235 mL
Type
solvent
Smiles
CO
Step Eight
Name
rhodium(II) acetate dimer
Quantity
0.69 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
Step Nine
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
FILTRATION
Type
FILTRATION
Details
filtered at the pump through Celite®
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted several times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with half-saturated sodium chloride solution
STIRRING
Type
STIRRING
Details
stirred with 100 ml 2N hydrochloric acid for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
4.7 g (66.5% of theor.) of the product is obtained

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=N)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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